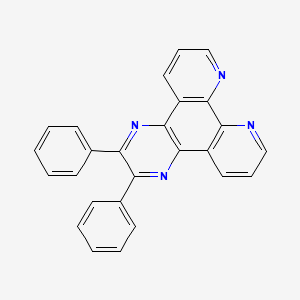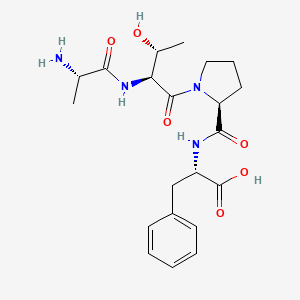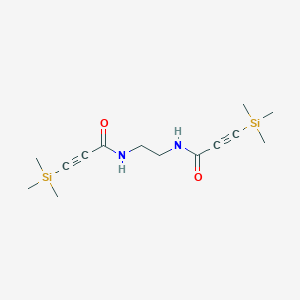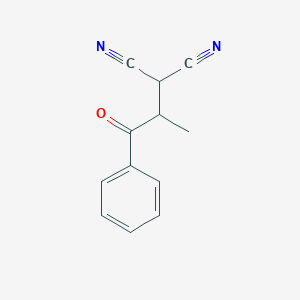![molecular formula C16H11NOS B14250889 4-[2-(1,3-Benzothiazol-2-yl)ethenyl]benzaldehyde CAS No. 214785-98-5](/img/structure/B14250889.png)
4-[2-(1,3-Benzothiazol-2-yl)ethenyl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(1,3-Benzothiazol-2-yl)ethenyl]benzaldehyde is an organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a benzothiazole ring fused to a benzene ring, with an ethenyl group and an aldehyde group attached. Benzothiazole derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, material science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1,3-Benzothiazol-2-yl)ethenyl]benzaldehyde typically involves the condensation of 2-aminobenzenethiol with aromatic aldehydes. One common method is the reaction of 2-aminobenzenethiol with 4-formylbenzaldehyde in the presence of a base such as sodium hydroxide in ethanol as a solvent. The reaction is carried out at elevated temperatures, typically around 50°C, for several hours to yield the desired product .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-[2-(1,3-Benzothiazol-2-yl)ethenyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Major Products Formed
Oxidation: 4-[2-(1,3-Benzothiazol-2-yl)ethenyl]benzoic acid.
Reduction: 4-[2-(1,3-Benzothiazol-2-yl)ethenyl]benzyl alcohol.
Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.
Scientific Research Applications
4-[2-(1,3-Benzothiazol-2-yl)ethenyl]benzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[2-(1,3-Benzothiazol-2-yl)ethenyl]benzaldehyde involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, which lacks the ethenyl and aldehyde groups.
2-Aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives.
4-Formylbenzaldehyde: An aromatic aldehyde used in the synthesis of 4-[2-(1,3-Benzothiazol-2-yl)ethenyl]benzaldehyde.
Uniqueness
This compound is unique due to its specific structure, which combines the benzothiazole ring with an ethenyl and aldehyde group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
214785-98-5 |
|---|---|
Molecular Formula |
C16H11NOS |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
4-[2-(1,3-benzothiazol-2-yl)ethenyl]benzaldehyde |
InChI |
InChI=1S/C16H11NOS/c18-11-13-7-5-12(6-8-13)9-10-16-17-14-3-1-2-4-15(14)19-16/h1-11H |
InChI Key |
YCRMAXKCMOCJBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C=CC3=CC=C(C=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2S,5S)-2,6,6-Trimethyl-3-oxobicyclo[3.1.1]heptan-2-yl nitrate](/img/structure/B14250812.png)
![Methyl 2-[2-(benzenesulfonyl)ethenyl]benzoate](/img/structure/B14250818.png)
![3-(4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}phenoxy)propane-1,2-diol](/img/structure/B14250823.png)
![Butanamide, N-(phenylmethoxy)-3-[(phenylmethoxy)amino]-, (3S)-](/img/structure/B14250825.png)


![6-[1-(1,3-Benzothiazol-2-yl)-5-methyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14250834.png)
![(3R)-3-Hydroxy-5-[(thiophen-2-yl)sulfanyl]pentanoic acid](/img/structure/B14250840.png)

germane](/img/structure/B14250853.png)
![Hexanoic acid, 6-[[5-(1,2-dithiolan-3-yl)-1-oxopentyl]amino]-](/img/structure/B14250868.png)


![2-bromo-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]benzamide](/img/structure/B14250888.png)
